1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-
Description
The compound 1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)- (CAS: 104291-93-2) is a nitrogen-rich heterocyclic molecule featuring an indole core substituted at the 2- and 6-positions with dihydroimidazole moieties. Indole derivatives are structurally significant due to their aromaticity, electron-rich π-system, and biological relevance (e.g., in tryptophan and serotonin). Its synthesis typically involves multi-step organic reactions, as exemplified by related pyridine-based analogs .
Structure
3D Structure
Properties
CAS No. |
101821-48-1 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-1H-indole |
InChI |
InChI=1S/C14H15N5/c1-2-10(13-15-3-4-16-13)8-11-9(1)7-12(19-11)14-17-5-6-18-14/h1-2,7-8,19H,3-6H2,(H,15,16)(H,17,18) |
InChI Key |
VXCGJGHAEWYCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)C=C(N3)C4=NCCN4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on pyridine-based analogs rather than indole derivatives. However, structural parallels allow inferences about coordination behavior, solubility, and intermolecular interactions. Below is a comparative analysis with key compounds:
Ligand Architecture and Coordination Chemistry
*The indole derivative’s coordination geometry is inferred from pyridine analogs. Indole’s planar structure may favor π-π stacking, altering metal-ligand dynamics compared to pyridine.
Solubility and Crystallization
- 1H-Indole derivative: Limited solubility data exist, but the indole core’s hydrophobicity may reduce solubility in polar solvents (e.g., acetonitrile) compared to pyridine analogs.
- bip-Mn^II complexes : Exhibit moderate solubility in acetonitrile, forming crystals with hydrogen-bonded 3D networks .
- Pyridine analogs: Solubility in methanol and acetonitrile facilitates crystallization, often stabilized by N–H⋯O and π-π interactions (3.50 Å stacking distance in bip-Mn^II) .
Hydrogen Bonding and Crystal Packing
| Compound | Key Interactions | Crystal System/Space Group | Reference |
|---|---|---|---|
| Mn(bip)₂₂·CH₃CN | N–H⋯O (2.85–3.10 Å), π-π (3.50 Å) | Monoclinic, C2/c | |
| 1H-Indole derivative (hypothetical) | N–H⋯X (X = O, Cl), enhanced π-π stacking | Likely monoclinic/trigonal |
Research Findings and Gaps
- Synthetic Routes: Pyridine analogs (e.g., bip) are synthesized via bromoacetophenone intermediates in 4–6 steps . The indole derivative likely requires tailored routes due to indole’s sensitivity to harsh conditions.
- Metal Complexation : Mn^II complexes with bip show distorted tetrahedral geometry (Mn–N: 2.25–2.29 Å) . Indole’s electronic effects (electron-donating NH) could modulate metal-ligand bond lengths and redox properties.
- Applications: Pyridine-dihydroimidazole ligands are explored for nucleic acid binding and catalysis.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)- and its derivatives?
- Methodology : The ligand 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine (bip) is synthesized via condensation reactions, as adapted from Baker et al. (1991). For coordination complexes, metal salts (e.g., MnCl₂·4H₂O) are combined with bip in methanol, followed by slow diffusion of diethyl ether to yield single crystals .
- Key Steps :
- Ligand synthesis: Imidazole derivatives are prepared under reflux with appropriate aldehydes and amines.
- Complexation: Metal salts are added to ligand solutions under inert atmospheres. Crystallization is achieved via solvent layering.
Q. How is the crystal structure of this compound determined?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART CCD diffractometer. Data refinement employs SHELXTL (SHELXL-2018/3) with full-matrix least-squares methods .
- Parameters :
| Space Group | C2/c |
|---|---|
| Cell Parameters | a = 20.521 Å, b = 12.732 Å, c = 14.602 Å, β = 123.89° |
| R Values | R₁ = 0.047, wR₂ = 0.121 (for F² > 2σ(F²)) |
| Refinement accounts for anisotropic displacement parameters and hydrogen bonding constraints . |
Q. What spectroscopic methods are used to characterize this compound?
- IR Spectroscopy : Identifies N–H (3370 cm⁻¹), C=N (1595 cm⁻¹), and Mn–N (450–500 cm⁻¹) stretching modes .
- Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N within ±0.3% of calculated values) .
Advanced Questions
Q. How do non-covalent interactions (e.g., hydrogen bonds, π-π stacking) stabilize the crystal lattice?
- Hydrogen Bonding : N–H···O interactions between imidazole NH groups and perchlorate O atoms (d = 2.35–2.50 Å) form 3D networks .
- π-π Interactions : Parallel bip ligands exhibit face-to-face stacking (3.50 Å spacing), enhancing lattice stability .
- Methodological Insight : Hirshfeld surface analysis and Mercury software quantify interaction contributions .
Q. What coordination geometry does the metal center adopt in complexes of this ligand?
- Geometry : Mn(II) in [Mn(bip)₂]²⁺ adopts a distorted octahedral geometry, with Mn–N bond lengths ranging from 2.251–2.292 Å. Bond angles (N–Mn–N) vary between 70.17°–147.1° .
- Electronic Effects : Shorter Mn–N bonds (vs. typical Mn–imidazole complexes) suggest strong σ-donation from bip’s N donors .
Q. How can computational modeling complement experimental data for this compound?
- Density Functional Theory (DFT) : Predicts electronic structure, spin states, and ligand field parameters. Compare calculated vs. experimental bond lengths (e.g., Mn–N deviations < 0.05 Å) .
- Molecular Dynamics : Simulates solvent effects on solubility (e.g., acetonitrile vs. methanol) .
Q. What factors influence the solubility and stability of this compound in different solvents?
- Solubility : High in polar aprotic solvents (e.g., acetonitrile) due to hydrogen bonding with ClO₄⁻ counterions. Low in non-polar solvents .
- Stability : Degrades under acidic conditions via protonation of imidazole N atoms. Stabilized by inert atmospheres and low-temperature storage .
Q. How does the ligand’s chelating ability compare to other imidazole-derived ligands?
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